molecular formula C26H32N2O5 B4296347 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

Cat. No.: B4296347
M. Wt: 452.5 g/mol
InChI Key: RKJALLXZQHLVAY-UHFFFAOYSA-N
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Description

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an azetidinone ring, a cyclohexane carboxamide group, and multiple methoxy and ethoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azetidinone Ring: This can be achieved through a Staudinger reaction, where an imine reacts with a ketene.

    Introduction of the Cyclohexane Carboxamide Group: This step involves the reaction of the azetidinone intermediate with a cyclohexanecarboxylic acid derivative under amide coupling conditions.

    Methoxy and Ethoxy Substituents: These groups are introduced through nucleophilic substitution reactions using appropriate methoxy and ethoxy reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, including the use of cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process would also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinone ring can be reduced to form a corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(4-ethoxy-3-methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol hydrochloride
  • 1-{[2-(4-Methoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol

Uniqueness

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its azetidinone ring and cyclohexane carboxamide group are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

IUPAC Name

1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-4-33-22-13-8-18(16-23(22)32-3)21-17-24(29)28(21)26(14-6-5-7-15-26)25(30)27-19-9-11-20(31-2)12-10-19/h8-13,16,21H,4-7,14-15,17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJALLXZQHLVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC(=O)N2C3(CCCCC3)C(=O)NC4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide
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1-[2-(4-ethoxy-3-methoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

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